Melezitose dihydrate
Overview
Description
Melezitose dihydrate, also known as α-D-glucopyranosyl-(1→3)-β-D-fructofuranosyl-α-D-glucopyranoside dihydrate, is a nonreducing trisaccharide sugar. It is produced by many plant sap-eating insects, including aphids such as Cinara pilicornis, through an enzyme reaction. This compound is beneficial to these insects as it reduces the stress of osmosis by lowering their own water potential. Melezitose is a significant component of honeydew, which acts as an attractant for ants and serves as a food source for bees .
Mechanism of Action
Target of Action
Melezitose dihydrate, also known as d-Melezitosedihydrate, is a nonreducing trisaccharide sugar . It is primarily produced by many plant sap-eating insects, including aphids such as Cinara pilicornis . The primary targets of this compound are these insects, where it plays a crucial role in maintaining their osmotic balance .
Mode of Action
The compound works by reducing the stress of osmosis in these insects . It achieves this by decreasing their own water potential , thereby helping them maintain a stable internal environment despite the high osmolality of the phloem sap they consume .
Biochemical Pathways
It is known that the compound can be hydrolyzed to glucose and turanose through alpha-glucosidase activity
Pharmacokinetics
Its metabolism and excretion would also be expected to be efficient to allow for continuous regulation of osmotic pressure .
Result of Action
The primary result of the action of this compound is the maintenance of osmotic balance in insects that consume plant sap . By reducing their own water potential, these insects are able to counteract the high osmolality of the sap, thereby preventing cellular damage and ensuring their survival .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, higher air temperatures and lower relative humidity levels have been found to increase melezitose production . This suggests that the compound’s action, efficacy, and stability may vary depending on the environmental conditions in which the insects live .
Preparation Methods
Synthetic Routes and Reaction Conditions: Melezitose can be synthesized through the selective cleavage of the beta-fructofuranosidic linkage in fully benzylated sucrose and sucrose-related oligosaccharides under acidic conditions .
Industrial Production Methods: In an industrial setting, melezitose is typically crystallized from aqueous ethanol as the monohydrate and from water as the dihydrate. The compound is then dried at 110°C to obtain the anhydrous form. Another method involves dissolving melezitose in an equal volume of water, filtering it into a crystallizing dish, and allowing it to stand undisturbed at 20°C for several weeks .
Chemical Reactions Analysis
Types of Reactions: Melezitose dihydrate undergoes various chemical reactions, including hydrolysis. It can be partially hydrolyzed to glucose and turanose, the latter of which is an isomer of sucrose .
Common Reagents and Conditions: Hydrolysis of melezitose typically involves the use of alpha-glucosidase enzymes. The reaction conditions often include an aqueous environment at specific pH levels to facilitate the enzymatic activity .
Major Products Formed: The primary products formed from the hydrolysis of melezitose are glucose and turanose .
Scientific Research Applications
Melezitose dihydrate has a wide range of scientific research applications:
Chemistry: It is used as a potential surfactant and excipient to stabilize pharmaceuticals.
Medicine: It is explored for its potential to solubilize hydrophobic drugs for parenteral formulations.
Industry: Melezitose is used as a lyoprotectant or cryoprotectant for several industrial applications, as an edibility enhancer in the food industry, and as a hair smoothening agent in the cosmetic industry.
Comparison with Similar Compounds
Sucrose: Like melezitose, sucrose is a disaccharide composed of glucose and fructose.
Turanose: An isomer of sucrose, turanose is one of the hydrolysis products of melezitose.
Trehalose: Another nonreducing disaccharide, trehalose is composed of two glucose molecules and is known for its stability and protective properties in various organisms.
Uniqueness of Melezitose: Melezitose’s unique structure as a trisaccharide and its role in osmoregulation in insects set it apart from other similar compounds. Its ability to attract ants and serve as a food source for bees further highlights its distinct ecological significance .
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2S,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;dihydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O16.2H2O/c19-1-5-8(23)11(26)13(28)16(30-5)32-15-10(25)7(3-21)33-18(15,4-22)34-17-14(29)12(27)9(24)6(2-20)31-17;;/h5-17,19-29H,1-4H2;2*1H2/t5-,6-,7-,8-,9-,10-,11+,12+,13-,14-,15+,16-,17-,18+;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNVIPYYEBMNJIL-ZWELICPFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(C(OC2(CO)OC3C(C(C(C(O3)CO)O)O)O)CO)O)O)O)O)O.O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@@H]([C@H](O[C@@]2(CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CO)O)O)O)O)O.O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20737563 | |
Record name | alpha-D-Glucopyranosyl-(1->3)-beta-D-fructofuranosyl alpha-D-glucopyranoside--water (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20737563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
540.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6147-31-5, 10030-67-8 | |
Record name | Melezitose dihydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006147315 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alpha-D-Glucopyranosyl-(1->3)-beta-D-fructofuranosyl alpha-D-glucopyranoside--water (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20737563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MELEZITOSE DIHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D12C11K0M0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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